molecular formula C18H14ClN3O2 B2737861 1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 923139-24-6

1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2737861
CAS No.: 923139-24-6
M. Wt: 339.78
InChI Key: VMFHBDBYIKYHLY-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, a pyridine ring, and a dihydropyridine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with pyridine-3-carboxylic acid, followed by cyclization and oxidation steps to form the dihydropyridine core. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzyl or pyridine rings.

Scientific Research Applications

1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide
  • 1-(4-chlorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the 4-chlorobenzyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-14-7-5-13(6-8-14)12-22-10-2-4-16(18(22)24)17(23)21-15-3-1-9-20-11-15/h1-11H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFHBDBYIKYHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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